molecular formula C8H11Cl2N3O3 B7976379 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine CAS No. 398118-10-0

2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine

Cat. No.: B7976379
CAS No.: 398118-10-0
M. Wt: 268.09 g/mol
InChI Key: AKBRYPDSADRZSR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a triazine ring substituted with a 2-(2-methoxyethoxy)ethoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with the 2-(2-methoxyethoxy)ethoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group, while oxidation might produce a triazine oxide .

Scientific Research Applications

2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine is unique due to the presence of the 2-(2-methoxyethoxy)ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

2,4-dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3O3/c1-14-2-3-15-4-5-16-8-12-6(9)11-7(10)13-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBRYPDSADRZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30783011
Record name 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30783011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398118-10-0
Record name 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30783011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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